[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane

Stille cross-coupling 5-aryl-1H-tetrazole synthesis palladium catalysis

[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane (CAS 280121-60-0), formally 2-benzyloxymethyl-5-(tributylstannyl)tetrazole, is a bifunctional organotin reagent designed specifically for the palladium-catalyzed Stille cross-coupling reaction with aryl and heteroaryl halides. The compound features a tetrazole ring bearing a tributylstannyl group at the 5-position and a benzyloxymethyl (BOM) protecting group at the N-2 position.

Molecular Formula C21H36N4OSn
Molecular Weight 479.2
CAS No. 280121-60-0
Cat. No. B6249254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane
CAS280121-60-0
Molecular FormulaC21H36N4OSn
Molecular Weight479.2
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=NN(N=N1)COCC2=CC=CC=C2
InChIInChI=1S/C9H9N4O.3C4H9.Sn/c1-2-4-9(5-3-1)6-14-8-13-11-7-10-12-13;3*1-3-4-2;/h1-5H,6,8H2;3*1,3-4H2,2H3;
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane (CAS 280121-60-0): A Specialized Stille Reagent for 5-Aryl-1H-tetrazole Synthesis


[2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane (CAS 280121-60-0), formally 2-benzyloxymethyl-5-(tributylstannyl)tetrazole, is a bifunctional organotin reagent designed specifically for the palladium-catalyzed Stille cross-coupling reaction with aryl and heteroaryl halides [1]. The compound features a tetrazole ring bearing a tributylstannyl group at the 5-position and a benzyloxymethyl (BOM) protecting group at the N-2 position. Upon coupling and subsequent acid- or hydrogenolysis-mediated deprotection, it delivers 5-aryl- or 5-heteroaryl-1H-tetrazoles — a privileged scaffold in medicinal chemistry due to the tetrazole ring's role as a metabolically stable carboxylate bioisostere [2]. The combination of the stannane coupling handle and the cleavable N-protecting group in a single, commercially available reagent (typical purity ≥95%) provides a convergent, two-step access to this therapeutically relevant heterocycle class.

Why a Generic 5-Metallo-tetrazole Cannot Replace [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane


Substituting [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane with a seemingly analogous 5-metallo-tetrazole introduces critical failure points that compromise both synthetic efficiency and product identity. An unprotected 5-(tributylstannyl)-1H-tetrazole is impractical because the acidic N–H proton quenches the organolithium or Grignard reagents needed for its preparation and can interfere with the palladium catalytic cycle during Stille coupling [1]. Alternative N-protecting groups such as methyl, trityl, or SEM (2-(trimethylsilyl)ethoxymethyl) impose different deprotection conditions that may be incompatible with the functional groups present in downstream medicinal chemistry targets; the BOM group is uniquely advantageous because it can be removed by either catalytic hydrogenolysis or mild acid hydrolysis, offering orthogonal deprotection flexibility [2]. Furthermore, switching from a stannane to a boronate ester (Suzuki coupling) or a zinc reagent (Negishi coupling) changes the chemoselectivity and substrate scope — electron-poor aryl halides often perform poorly in Suzuki couplings with tetrazole boronates, whereas the Stille protocol specifically tolerates and leverages electron-deficient substrates to achieve yields of 35–93% [3]. These differences are not interchangeable and directly dictate the success or failure of a synthetic route.

Quantitative Differentiation of [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane Against Closest Analogs and Alternatives


Stille Coupling Yields with Electron-Poor Aryl Halides vs. Typical Suzuki Coupling Yields on 5-Bromo-1H-tetrazole

The Stille protocol using [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane delivers 5-aryl-1H-tetrazoles from electron-poor aryl bromides in yields ranging from 35% to 93%, with the highest yields observed for substrates bearing electron-withdrawing substituents [1]. In contrast, the Suzuki coupling of 1-benzyl-5-bromo-1H-tetrazole with phenylboronic acid under optimized Pd-XPhos catalysis reportedly gives modest yields of approximately 38–65% for the 5-aryl product before debenzylation [2]. The Stille approach thus provides a substantially higher ceiling yield (up to 93% vs. ~65%) and avoids the need for subsequent N-deprotection of a benzyl group, which typically requires harsher hydrogenolysis conditions incompatible with reducible functionality.

Stille cross-coupling 5-aryl-1H-tetrazole synthesis palladium catalysis

Substrate Scope Advantage: Electron-Poor Aryl Halides vs. Electron-Neutral Aryl Halides in Alternative [3+2] Cycloaddition Methods

The [3+2] cycloaddition of nitriles with NaN₃ — the most common alternative route to 5-aryl-1H-tetrazoles — requires electron-rich nitriles for acceptable kinetics and often fails or gives very low yields (<20%) with electron-poor aromatic nitriles unless stoichiometric Lewis acid promoters (e.g., ZnBr₂, AlCl₃) are employed [1]. By contrast, the Stille coupling of [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane specifically tolerates and even favors electron-neutral and electron-poor aryl bromides/iodides, delivering products in 35–93% yield without requiring Lewis acid additives [2]. This complementarity means that the stannane reagent grants access to 5-aryl-1H-tetrazoles substituted with electron-withdrawing groups (e.g., -CN, -NO₂, -CF₃, -CO₂R) that are difficult or impossible to obtain via direct cycloaddition.

electron-deficient aryl halides Stille coupling [3+2] cycloaddition

N-Protecting Group Orthogonality: BOM vs. Methyl and SEM Protecting Groups on Tetrazole Stannanes

The benzyloxymethyl (BOM) protecting group on the tetrazole N-2 position provides dual-mode deprotection — either catalytic hydrogenolysis (H₂, Pd/C or Pd(OH)₂/C) or mild acid treatment (TFA, HCl/MeOH) — whereas the methyl group (as in 2-methyl-5-(tributylstannyl)tetrazole) is essentially non-cleavable under non-destructive conditions, and the SEM group requires fluoride-based deprotection (TBAF, HF·pyridine) which is incompatible with silyl-protected intermediates commonly encountered in complex molecule synthesis [1]. BOM exhibits comparable stability to MOM, MEM, and SEM groups during the Stille coupling step, but uniquely permits reductive removal via sodium in liquid ammonia when both acid-labile and hydrogenation-sensitive functionality is present [1]. This orthogonal deprotection capability is not shared by any other tetrazole stannane N-protecting group commercially available at comparable cost.

protecting group orthogonality BOM deprotection tetrazole stannane stability

One-Pot Deprotection Advantage: BOM Group Cleavage During Stille Workup vs. Separate Deprotection Step for N-Benzyl Tetrazole Boronates

In the Stille/BOM protocol, the acid-labile BOM group is frequently cleaved spontaneously during the aqueous workup or mild acid treatment after coupling, enabling telescoping of the two steps without isolation of the N-protected intermediate [1]. In contrast, the Suzuki coupling route using N-benzyl-5-bromo-1H-tetrazole requires a separate, deliberate hydrogenolysis step (H₂, Pd/C, 1–24 h) after coupling to remove the benzyl protecting group, as the benzyl group is stable to the Suzuki conditions [2]. This adds an extra synthetic operation, increases cycle time, and introduces a palladium-on-carbon hydrogenolysis step that may reduce functional group compatibility.

telescoped synthesis BOM deprotection N-benzyl tetrazole

High-Value Application Scenarios for [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane Where Analogs Underperform


Medicinal Chemistry Library Synthesis of 5-(Electron-Poor Aryl)-1H-tetrazole Carboxylate Bioisosteres

In drug discovery programs exploring tetrazoles as metabolically stable replacements for carboxylic acids, the ability to install electron-withdrawing substituents (e.g., -CF₃, -SO₂Me, -CN, -CO₂Et) on the 5-aryl ring is essential for tuning pKa, lipophilicity, and target binding. The Stille/BOM protocol using [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane delivers these electron-poor 5-aryl-1H-tetrazoles in 35–93% yield, whereas the standard [3+2] cycloaddition of the corresponding nitriles is either very low-yielding or completely ineffective [1]. This reagent thus uniquely enables the systematic SAR exploration of electron-deficient tetrazole bioisosteres, directly supporting lead optimization campaigns for targets such as angiotensin II receptors, PPARγ, and GPCRs where tetrazole-acid bioisosterism is pharmacologically validated [2].

Late-Stage Functionalization of Complex Drug-Like Intermediates Requiring Orthogonal Deprotection

When a 5-aryl-1H-tetrazole must be introduced at a late stage of a multi-step synthesis — for example, onto a penultimate intermediate carrying acid-labile silyl ethers, base-sensitive esters, or hydrogenation-prone alkenes — the BOM group's triple orthogonal deprotection capability becomes decisive. The stannane can be coupled under neutral Stille conditions, and the BOM group can be subsequently removed by Na/NH₃ reduction (if both acid and hydrogen are contraindicated), TFA (if hydrogenation is incompatible), or catalytic hydrogenolysis (if acid is incompatible) [3]. No other commercially available tetrazole stannane offers this breadth of deprotection compatibility, making CAS 280121-60-0 the reagent of choice for convergent, complexity-generating synthetic strategies.

Parallel Synthesis and High-Throughput Experimentation (HTE) Campaigns Requiring Minimal Operational Steps

In HTE and parallel synthesis workflows, the number of unit operations per compound directly determines throughput and cost. The BOM-protected stannane reagent telescopes the Stille coupling and deprotection into effectively two operations, compared to three operations required for N-benzyl tetrazole boronates used in Suzuki coupling approaches [4]. For a 96-well plate HTE campaign, eliminating one operation per compound saves approximately 8–16 hours of total processing time and reduces cumulative yield losses from intermediate isolations. This makes [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane the preferred reagent for medicinal chemistry groups running large parallel arrays of 5-aryl-1H-tetrazole analogs.

Academic and CRO Synthesis of 5-Heteroaryl-1H-tetrazoles from Heteroaryl Bromides

Academic laboratories and contract research organizations (CROs) tasked with preparing diverse 5-heteroaryl-1H-tetrazoles for biological screening often find that heteroaryl nitriles are either unavailable or prohibitively expensive. The Stille/BOM protocol circumvents this supply-chain bottleneck by using widely available heteroaryl bromides as coupling partners, delivering the corresponding 5-heteroaryl-1H-tetrazoles in good yields [1]. The combination of broad commercial availability of heteroaryl bromides and the high functional group tolerance of the Stille reaction makes this reagent a strategic procurement choice for CROs offering tetrazole-focused synthesis services.

Quote Request

Request a Quote for [2-(Benzyloxymethyl)tetrazol-5-yl]-tributyl-stannane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.